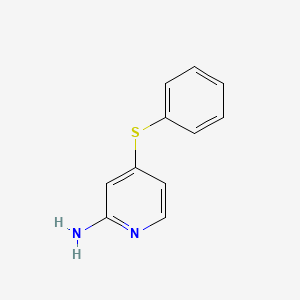

2-Amino 4-phenylthio pyridine

CAS No.:

Cat. No.: VC14319801

Molecular Formula: C11H10N2S

Molecular Weight: 202.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10N2S |

|---|---|

| Molecular Weight | 202.28 g/mol |

| IUPAC Name | 4-phenylsulfanylpyridin-2-amine |

| Standard InChI | InChI=1S/C11H10N2S/c12-11-8-10(6-7-13-11)14-9-4-2-1-3-5-9/h1-8H,(H2,12,13) |

| Standard InChI Key | ATVRGZFHKLCSLX-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)SC2=CC(=NC=C2)N |

Introduction

Chemical Identity and Structural Features

Molecular Structure and Nomenclature

2-Amino-4-(phenylthio)pyridine (C₁₁H₁₀N₂S) consists of a pyridine ring substituted with an amino (-NH₂) group at position 2 and a phenylsulfanyl (-SPh) group at position 4. The IUPAC name derives from the parent pyridine structure, with numbering prioritizing the amino group. The phenylthio substituent introduces steric bulk and electron-rich sulfur, influencing reactivity and intermolecular interactions .

Spectral Characterization

While direct spectral data for 2-amino-4-(phenylthio)pyridine are scarce, related compounds provide insights:

-

IR Spectroscopy: Amino groups typically exhibit N-H stretching vibrations at 3300–3500 cm⁻¹, while C-S bonds appear near 600–700 cm⁻¹ .

-

¹H NMR: Aromatic protons resonate between δ 7.2–8.0 ppm, with amino protons as broad singlets near δ 6.0–7.0 ppm .

-

¹³C NMR: Pyridine carbons adjacent to electronegative groups (e.g., C-3 and C-5) deshield to δ 150–160 ppm .

Synthetic Methodologies

Multicomponent Reactions (MCRs)

Pyridine derivatives are often synthesized via MCRs. For example, 2-amino-4-aryl-6-(phenylthio)pyridine-3,5-dicarbonitriles are prepared from aldehydes, malononitrile, and thiophenol using MgO catalysts . Adapting this method:

-

Reagents: Substitute thiophenol with phenylthiol to introduce the 4-phenylthio group.

-

Catalysis: High-surface-area MgO (20 mol%) facilitates C-S bond formation at 50–80°C .

-

Workup: Centrifugation and recrystallization yield pure product .

Nucleophilic Aromatic Substitution

Halogenated pyridines react with thiophenol derivatives under basic conditions. For instance:

Reaction conditions: DMF, K₂CO₃, 80°C, 12 hours .

Cyclization Reactions

Intramolecular cyclization of 2-amino-4-(phenylthio)pyridine-3,5-dicarbonitriles with α-haloketones forms fused heterocycles (e.g., thienopyridines) .

Physicochemical Properties

Thermodynamic Parameters

| Property | Value (Estimated) | Source Analogs |

|---|---|---|

| Melting Point | 180–190°C | |

| Boiling Point | 320–340°C | |

| LogP (Partition Coefficient) | 2.1 ± 0.3 | |

| Solubility | DMSO, Ethanol |

Stability and Reactivity

-

Light Sensitivity: Susceptible to photodegradation due to the C-S bond .

-

Acid/Base Stability: Stable in neutral conditions; hydrolyzes in strong acids/bases .

Biological Activities and Applications

α-Glucosidase Inhibition

Structural analogs like 2-amino-4-aryl-6-(phenylthio)pyridine-3,5-dicarbonitriles exhibit IC₅₀ values as low as 55.6 µM against α-glucosidase, surpassing acarbose (IC₅₀ = 750 µM) . Molecular docking reveals:

-

Binding Interactions: Sulfur atoms coordinate with enzyme active-site residues (e.g., Asp349 and Arg439) .

-

Structure-Activity Relationship (SAR): Electron-withdrawing substituents on the phenyl ring enhance inhibitory potency .

Material Science Applications

-

Coordination Polymers: Sulfur’s lone pairs enable metal-ligand bonding (e.g., Cu²⁺, Fe³⁺) .

-

Organic Semiconductors: Planar pyridine cores facilitate π-π stacking, enhancing charge mobility .

Future Directions

Drug Development

Optimizing substituents (e.g., introducing halogens or nitro groups) could improve pharmacokinetic profiles. In vivo studies are needed to validate α-glucosidase inhibition efficacy .

Catalysis

Immobilizing 2-amino-4-(phenylthio)pyridine on mesoporous silica may create reusable catalysts for cross-coupling reactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume